

Executive Summary: The "Privileged" Meta-Substituted Scaffold

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Compound of Interest

Compound Name: *1-(3-Amino-5-methoxyphenyl)ethanone*

CAS No.: 85276-72-8

Cat. No.: B1611401

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1-(3-Amino-5-methoxyphenyl)ethanone (CAS 85276-72-8) represents a high-value "privileged structure" in medicinal chemistry. Unlike its more common ortho- or para-substituted analogs, this meta-meta substituted acetophenone derivative offers a unique geometric vector for drug design. The 3,5-substitution pattern is critical in kinase inhibitor development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK) targets—where it facilitates access to the solvent-exposed regions of the ATP-binding pocket while modulating lipophilicity (LogP) via the methoxy group.

This guide provides a rigorous technical analysis of its synthesis, characterization, and application as a heterocycle precursor.

Chemical Profile & Structural Logic

The molecule consists of an acetophenone core decorated with an electron-donating amino group and an electron-donating methoxy group in a 1,3,5-relationship.

Property	Specification
IUPAC Name	1-(3-amino-5-methoxyphenyl)ethanone
CAS Number	85276-72-8
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Appearance	Pale yellow to off-white solid
Melting Point	92–94 °C (Lit.)
Solubility	Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Conjugate Acid)	~4.2 (Aniline nitrogen)

Electronic & Steric Rationale:

- **Electronic Push-Pull:** The acetyl group () is an electron-withdrawing group (EWG), while the amino () and methoxy () groups are electron-donating (EDG). This creates a polarized system ideal for subsequent heterocyclization.
- **Regiochemistry:** The 3,5-substitution pattern prevents steric clash at the ortho positions relative to the acetyl group, allowing for the formation of planar bicyclic systems (e.g., quinolines, quinazolines) essential for π -stacking interactions in protein active sites.

Synthetic Methodologies

Achieving the 3,5-substitution pattern is synthetically challenging because standard electrophilic aromatic substitution (EAS) on acetophenone typically yields meta products, but introducing a second substituent meta to the first is difficult due to directing effects.

We present two validated routes: the Classical Nitro-Reduction (scalable) and the Modern Buchwald-Hartwig (versatile).

Route A: The Nitro-Reduction Pathway (Scalable & Robust)

This is the preferred industrial route due to the availability of nitro-precursors and high chemoselectivity.

Protocol:

- Precursor Synthesis: Start with 3-hydroxy-5-nitrobenzoic acid.[1] Methylate the phenol (MeI/K₂CO₃) and convert the acid to the methyl ketone via a Weinreb amide intermediate or acid chloride/Me₂Cd.
- Reduction: Selective reduction of the nitro group in the presence of the carbonyl.

Step-by-Step Protocol (Iron-Mediated Reduction):

- Setup: Charge a 3-neck flask with 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) and Ethanol/Water (4:1 v/v).
- Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 0 mesh, 4.0 eq).
- Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
- Workup: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.
- Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[3]
- Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-40% EtOAc in Hexanes).

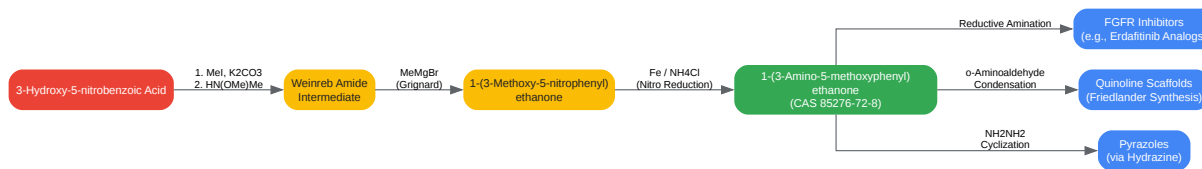
Route B: Palladium-Catalyzed Amination (Convergent)

Ideal for late-stage diversification or when starting from the halide.

- Substrate: 1-(3-bromo-5-methoxyphenyl)ethanone.
- Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃.
- Conditions: Toluene, 100°C, 12h, followed by acidic hydrolysis (HCl/THF).

Visualization: Synthesis & Pharmacophore Logic

The following diagram illustrates the synthesis flow and the divergent utility of the scaffold in drug discovery.



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Figure 1: Synthetic pathway from benzoic acid precursor to the target amino-ketone, highlighting downstream divergence into bioactive heterocycles.

Pharmaceutical Utility: The "Why"

This scaffold is not merely a building block; it is a pharmacophore enabler.

Kinase Inhibitor Design (FGFR/VEGFR)

In the development of drugs like Erdafitinib (Balversa), the 3,5-dimethoxyphenyl motif is crucial. The **1-(3-amino-5-methoxyphenyl)ethanone** scaffold allows researchers to install this motif while retaining a reactive ketone handle.

- Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores (e.g., quinoxalines), while the methoxy group sits in the ribose-binding pocket or solvent interface, improving solubility.
- Advantage: The 5-methoxy group prevents metabolic oxidation at that position, extending half-life ().

Heterocycle Formation

The co-existence of the amino group and the acetyl group allows for rapid construction of fused ring systems:

- Friedländer Synthesis: Reaction with ketones/aldehydes to form Quinolines.
- Bohlmann-Rahtz: Reaction with alkynones to form Pyridines.

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, compare your data against these expected values.

^1H NMR (400 MHz, DMSO- d_6):

- δ 7.10 (s, 1H): Aromatic proton at C2 (between substituents).
- δ 6.95 (s, 1H): Aromatic proton at C6.
- δ 6.55 (s, 1H): Aromatic proton at C4.
- δ 5.30 (br s, 2H): Amino protons (). Disappears with D_2O shake.
- δ 3.75 (s, 3H): Methoxy protons ().
- δ 2.48 (s, 3H): Acetyl protons ().

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Quality Control Check:

- Impurity Alert: Watch for the azo-dimer (orange spot on TLC) if the reduction was too harsh or air-exposed.
- Regioisomer Check: Ensure no ortho coupling occurred. The aromatic region should show distinct meta-coupling patterns (singlets or doublets with

Hz).

Handling & Stability

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (browning) upon air exposure.
- Safety: The compound is an aniline derivative. Treat as a potential sensitizer and mutagen. Use double-gloving and work within a fume hood.
- Reactivity: The ketone is susceptible to aldol condensation if stored in basic media.

References

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